Ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate
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Overview
Description
Ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate is an organic compound with the molecular formula C9H11N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate typically involves the reaction of ethyl 2-cyano-3-pyrimidin-4-ylpropanoate with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium under basic conditions, usually using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-pyrimidin-4-ylpropanoate: A precursor in the synthesis of the target compound.
Ethyl 2-amino-3-pyrimidin-4-ylpropanoate: A reduction product of the target compound.
Mthis compound: A similar compound with a different ester group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
90559-55-0 |
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Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-hydroxyimino-3-pyrimidin-4-ylpropanoate |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(13)8(12-14)5-7-3-4-10-6-11-7/h3-4,6,14H,2,5H2,1H3 |
InChI Key |
DTOCWZKRROVNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)CC1=NC=NC=C1 |
Origin of Product |
United States |
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